molecular formula C9H6BrNO2S B12875582 (Z)-4-((5-Bromothiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one

(Z)-4-((5-Bromothiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one

Cat. No.: B12875582
M. Wt: 272.12 g/mol
InChI Key: WWHIQAMCGHDCNY-DAXSKMNVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-((5-Bromothiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one is a synthetic organic compound that features a brominated thiophene ring and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-((5-Bromothiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one typically involves the condensation of 5-bromothiophene-2-carbaldehyde with 2-methyl-4-oxazolone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

(Z)-4-((5-Bromothiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkyl halides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-((5-Bromothiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as conductive polymers and organic semiconductors .

Mechanism of Action

The mechanism of action of (Z)-4-((5-Bromothiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one involves its interaction with specific molecular targets. The brominated thiophene ring can participate in π-π stacking interactions, while the oxazole ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (Z)-4-((5-Chlorothiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one
  • (Z)-4-((5-Fluorothiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one
  • (Z)-4-((5-Methylthiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one

Uniqueness

Compared to its analogs, (Z)-4-((5-Bromothiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one is unique due to the presence of the bromine atom, which can enhance its reactivity and allow for further functionalization. The bromine atom also influences the electronic properties of the compound, making it distinct from its chloro, fluoro, and methyl analogs .

Properties

Molecular Formula

C9H6BrNO2S

Molecular Weight

272.12 g/mol

IUPAC Name

(4Z)-4-[(5-bromothiophen-2-yl)methylidene]-2-methyl-1,3-oxazol-5-one

InChI

InChI=1S/C9H6BrNO2S/c1-5-11-7(9(12)13-5)4-6-2-3-8(10)14-6/h2-4H,1H3/b7-4-

InChI Key

WWHIQAMCGHDCNY-DAXSKMNVSA-N

Isomeric SMILES

CC1=N/C(=C\C2=CC=C(S2)Br)/C(=O)O1

Canonical SMILES

CC1=NC(=CC2=CC=C(S2)Br)C(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.